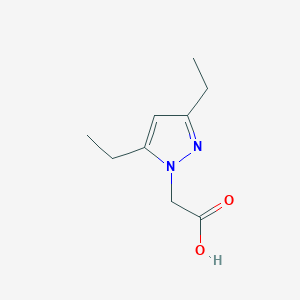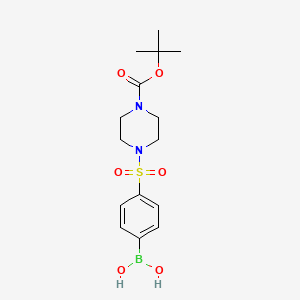
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid
Overview
Description
“4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid” is a chemical compound with the empirical formula C15H23BN2O4 and a molecular weight of 306.17 . It is typically available in solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(OC(N1CCN(C2=CC=C(B(O)O)C=C2)CC1)=O)C . This indicates that the molecule contains a piperazine ring with a tert-butoxycarbonyl group, a phenyl ring with a boronic acid group, and a sulfonyl bridge connecting the two rings . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Bioisosteres for Boc Group
The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of bioactive compounds, acting as a protective group for amines. A study on the optimization of substituents led to the identification of fluorine-substituted tert-butoxycarbonyl groups as stable bioisosteres for the Boc group. This advancement has implications for the development of potent and orally active acetyl-CoA carboxylase inhibitors, showcasing the application of tert-butoxycarbonyl derivatives in medicinal chemistry (Chonan et al., 2011).
Antimalarial Activity
Piperazine derivatives, including those with tert-butoxycarbonyl modifications, have been explored for their potential anti-malarial activity. The crystal structures of several active and inactive piperazine derivatives highlight the importance of specific substituents for eliciting biological activity. This research underscores the utility of such compounds in the search for new antimalarial agents (Cunico et al., 2009).
Crystal Structure and Computational Analysis
The study of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, including those with tert-butoxycarbonyl groups, through crystal structure analysis and density functional theory (DFT) calculations, sheds light on their reactive sites and molecular interactions. These insights are valuable for designing compounds with specific electronic and structural properties (Kumara et al., 2017).
Fungicidal Activity
The investigation of fungicidal activity by compounds containing piperazine and phenylboronic acid derivatives demonstrates the significance of specific structural features for antifungal efficacy. This research contributes to the understanding of how such compounds can be optimized for use in combating fungal infections (Wieczorek et al., 2014).
Synthesis and Diversification
The synthesis of biaryl libraries via microwave-mediated Suzuki–Miyaura cross-couplings using Boc-protected piperazin-1-ylmethyl phenylboronic acid pinacol esters exemplifies the versatility of these compounds in generating diverse molecular architectures. This technique facilitates the exploration of a wide range of biologically relevant molecules (Spencer et al., 2011).
Safety and Hazards
properties
IUPAC Name |
[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIPQTYNHWWNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



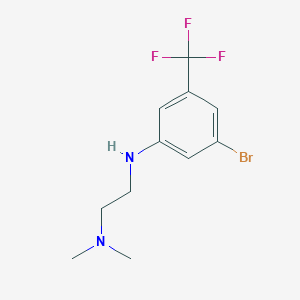
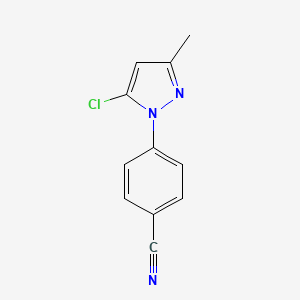


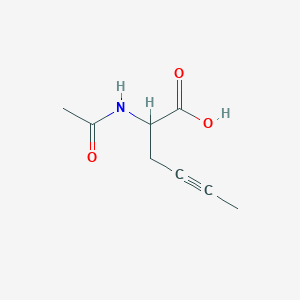
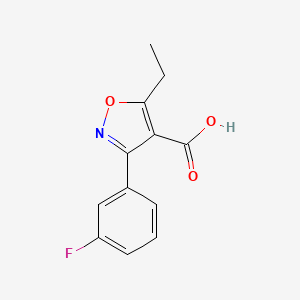
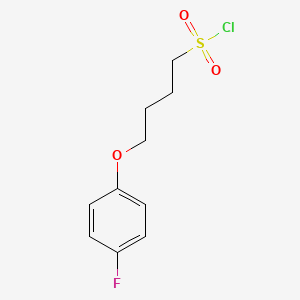
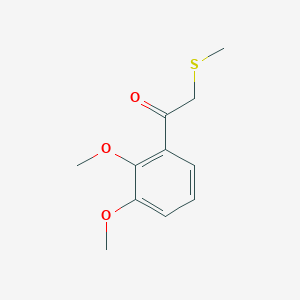

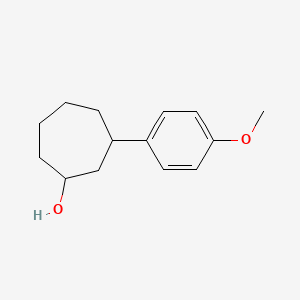
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
